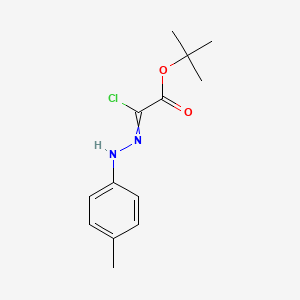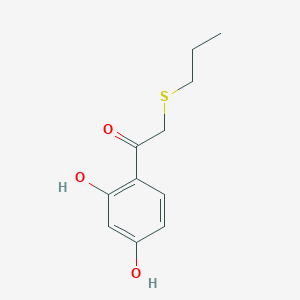
(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate is an organic compound that features a hydrazone functional group. This compound is of interest due to its potential applications in various fields of chemistry and biology. The presence of the hydrazone group makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate typically involves the reaction of tert-butyl 2-chloroacetate with p-tolylhydrazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like ethanol. The reaction conditions are generally mild, and the product is obtained in good yield after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydrazone group can be oxidized to form azo compounds or reduced to form hydrazines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted hydrazones.
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazines.
Aplicaciones Científicas De Investigación
(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its ability to form stable hydrazone linkages with biological molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate involves its ability to form stable hydrazone linkages. This property allows it to interact with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity with nucleophiles and electrophiles suggests it could modulate biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
Methyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate: Similar structure but with a methyl ester group.
Uniqueness
(Z)-tert-Butyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its ethyl and methyl counterparts .
Propiedades
Fórmula molecular |
C13H17ClN2O2 |
|---|---|
Peso molecular |
268.74 g/mol |
Nombre IUPAC |
tert-butyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-5-7-10(8-6-9)15-16-11(14)12(17)18-13(2,3)4/h5-8,15H,1-4H3 |
Clave InChI |
QRPZPTLFYCOBRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NN=C(C(=O)OC(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B13643023.png)








![disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13643069.png)
![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B13643072.png)



